molecular formula C19H14Cl2FN3O B1450954 NITD-609 对映体 CAS No. 1193314-24-7

NITD-609 对映体

货号: B1450954
CAS 编号: 1193314-24-7
分子量: 390.2 g/mol
InChI 键: CKLPLPZSUQEDRT-YLVJLNSGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NITD-609 Enantiomer is an enantiomer of NITD-609, a spironone drug with potent antimalarial activity. This compound has garnered significant attention due to its efficacy against malaria, particularly in strains resistant to traditional treatments .

科学研究应用

NITD609, also known as cipargamin or KAE609, is a spiroindolone antimalarial compound . It has demonstrated promising activity against malaria parasites and is currently under clinical investigation .

Scientific Research Applications
NITD609 has several applications in scientific research, primarily related to its antimalarial properties and mechanism of action:

  • Antimalarial Drug Development: NITD609 is being developed as a novel antimalarial drug with the potential for single-dose treatment due to its rapid action and favorable pharmacokinetics . It has shown to work twice as fast as artemisinin in clearing parasites from adults with uncomplicated malaria .
  • Inhibition of Gametocytogenesis: NITD609 can block the transmission of Plasmodium falciparum to mosquitoes by potently inhibiting gametocytogenesis . Studies have confirmed its effect on gametocytes and revealed its stiffening activity on mature gametocytes, which is expected to induce rapid clearance of transmittable forms .
  • Target Identification and Mechanism of Action: Research indicates that NITD609 disrupts sodium ion (Na+) homeostasis in the parasite by targeting PfATP4, a parasite plasma membrane protein responsible for Na+ regulation . It has been demonstrated that NITD609 directly inhibits ScPma1p ATPase activity, leading to increased cytoplasmic hydrogen ion concentrations in yeast cells .
  • Combination Therapies: NITD609 has been investigated in combination with other compounds like TD-6450 to enhance gametocyte stiffening, which leads to faster clearance of transmittable forms .
  • Phenotypic Screening: NITD609 was discovered through phenotypic screening, which involves screening compounds for their effect on the whole organism .

Activity
NITD-609 has excellent potency, with an EC50 = 0.7 nM (3D7), and is 100% orally bioavailable in both mice and rats . In mice, NITD-609 has an ED50 = 1.2 mg/kg, making it more potent than artesunate (ED50 = 6.2 mg/kg) or chloroquine (ED50 = 1.9 mg/kg) .

Data Table

FeatureDescription
Alternative NamesCipargamin, KAE609
TargetPfATP4 ( Plasmodium falciparum ATPase 4)
ActivityExhibits strong killing effect at nanomolar concentrations on both asexual and sexual parasite stages
Blocking of TransmissionBlocks transmission to mosquitoes
PotencyAverage IC50 of 550 pM against asexual blood-stage P. falciparum
PharmacokineticsElimination half-life of ~24 hours in humans
Oral Bioavailability (mouse)100%

Case Studies

  • Phase II Clinical Trials: NITD609 has undergone Phase II clinical trials, demonstrating its ability to rapidly clear parasites from adults with uncomplicated P. vivax and P. falciparum malaria .
  • Animal Studies: Studies in mice have shown that a single dose of 100 mg/kg of NITD609 can result in a complete cure .

作用机制

Target of Action

The primary target of the NITD-609 Enantiomer, also known as Cipargamin, is a putative non-SERCA P-type ATPase (PfATP4) localized to the plasma membrane of the Plasmodium falciparum . This ATPase plays a crucial role in the life cycle of the parasite, making it an effective target for antimalarial drugs .

Mode of Action

The NITD-609 Enantiomer interacts with its target, the PfATP4, disrupting the homeostasis of sodium ions (Na+) within the parasite . This disruption in ion balance leads to detrimental effects on the parasite’s survival and growth .

Biochemical Pathways

The NITD-609 Enantiomer affects the biochemical pathways related to ion transport and homeostasis within the Plasmodium falciparum . By inhibiting the PfATP4, the NITD-609 Enantiomer disrupts the normal functioning of these pathways, leading to the death of the parasite .

Pharmacokinetics

The NITD-609 Enantiomer has shown promising pharmacokinetic properties. It has low metabolic clearance and no CYP450 liability . The oral exposure of the NITD-609 Enantiomer is improved seven times, and it has excellent bioavailability . These properties contribute to its effectiveness as an antimalarial drug .

Result of Action

The action of the NITD-609 Enantiomer leads to rapid parasite clearance. In animal models, a single dose of the NITD-609 Enantiomer at 100 mg/kg has been shown to completely clear Plasmodium berghei infection . This indicates the potential of the NITD-609 Enantiomer as a potent antimalarial drug .

Action Environment

The action, efficacy, and stability of the NITD-609 Enantiomer can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at -20°C for 3 years or in solvent at -80°C for 1 year

生化分析

Biochemical Properties

NITD-609 Enantiomer plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomoleculesThis interaction disrupts the homeostasis of sodium (Na+) and pH within the parasite, leading to its death . Additionally, NITD-609 Enantiomer has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .

Cellular Effects

NITD-609 Enantiomer exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound disrupts the parasite’s ability to maintain ionic balance and pH homeostasis, leading to cellular dysfunction and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the elimination of the parasite . In mammalian cells, NITD-609 Enantiomer has been observed to have minimal cytotoxic effects, making it a safe and effective antimalarial agent .

Molecular Mechanism

The molecular mechanism of action of NITD-609 Enantiomer involves its binding interactions with specific biomolecules. The compound binds to the PfATP4 enzyme, inhibiting its activity and disrupting the parasite’s ionic balance. This inhibition leads to an accumulation of sodium ions within the parasite, causing osmotic stress and cell death . Additionally, NITD-609 Enantiomer may also affect other molecular targets within the parasite, contributing to its overall antimalarial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NITD-609 Enantiomer have been observed to change over time. The compound exhibits good stability and minimal degradation under standard laboratory conditions, ensuring its efficacy over extended periods . Long-term studies have shown that NITD-609 Enantiomer maintains its antimalarial activity without significant loss of potency. Prolonged exposure to the compound may lead to the development of resistance in some parasite strains, necessitating the use of combination therapies to prevent resistance .

Dosage Effects in Animal Models

The effects of NITD-609 Enantiomer vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces parasitemia and clears the infection without causing significant adverse effects . At higher doses, NITD-609 Enantiomer may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity in animal models and, ultimately, in human patients.

Metabolic Pathways

NITD-609 Enantiomer is involved in various metabolic pathways within the parasite and the host. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, NITD-609 Enantiomer may affect metabolic flux and metabolite levels within the parasite, further contributing to its antimalarial activity . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions.

Transport and Distribution

NITD-609 Enantiomer is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is efficiently taken up by the parasite and accumulates within its intracellular compartments, where it exerts its antimalarial effects . In mammalian cells, NITD-609 Enantiomer exhibits good tissue distribution and bioavailability, ensuring its therapeutic efficacy . The compound’s transport and distribution properties are critical for its overall pharmacokinetic profile and clinical effectiveness.

Subcellular Localization

The subcellular localization of NITD-609 Enantiomer plays a significant role in its activity and function. The compound is primarily localized to the plasma membrane of the parasite, where it interacts with the PfATP4 enzyme . Additionally, NITD-609 Enantiomer may also be targeted to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NITD-609 Enantiomer involves multiple steps, starting with the preparation of the core spironone structure. The process typically includes:

    Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.

    Spirocyclization: The indoline core undergoes spirocyclization to form the spiroindolone structure.

Industrial Production Methods

Industrial production of NITD-609 Enantiomer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

化学反应分析

Types of Reactions

NITD-609 Enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

相似化合物的比较

Similar Compounds

Uniqueness

NITD-609 Enantiomer is unique due to its specific mechanism of action targeting PfATP4, which is distinct from other antimalarial drugs that typically target different pathways. This makes it a valuable candidate in the fight against malaria, especially in cases where resistance to other drugs has developed .

生物活性

NITD-609, also known as KAE609 or cipargamin, is a novel spiroindolone compound that has garnered significant attention for its potent antimalarial activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against malaria parasites, and safety profiles based on various studies.

NITD-609 operates primarily through the inhibition of the P-type cation-transporter ATPase4 (PfATP4) in Plasmodium species, which disrupts sodium and osmotic homeostasis within the parasite. This mechanism leads to a rapid decrease in parasite viability. Unlike traditional antimalarials such as artemisinin, which primarily target the parasite's hemoglobin digestion pathway, NITD-609's unique action on ion transport makes it a promising candidate for overcoming drug resistance observed with other treatments .

Key Findings on Mechanism:

  • Rapid Inhibition : NITD-609 effectively blocks protein synthesis in P. falciparum within one hour, demonstrating a quicker onset of action compared to other antimalarials .
  • Selectivity : The compound exhibits a high selectivity index (CC50/IC50 > 10,000), indicating minimal cytotoxicity to mammalian cells while maintaining potent activity against malaria parasites .

Efficacy Against Malaria

NITD-609 has shown exceptional efficacy in both in vitro and in vivo studies. It has been tested against various strains of Plasmodium falciparum and Plasmodium vivax, demonstrating low nanomolar IC50 values.

In Vitro Activity:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 1.4 nM against culture-adapted P. falciparum strains .
  • Resistance : Importantly, NITD-609 maintained potency against drug-resistant strains, a critical factor given the rising incidence of resistance to current treatments .

In Vivo Activity:

  • Animal Models : In rodent models infected with P. berghei, NITD-609 showed significant reductions in parasitemia and was well-tolerated at doses yielding effective plasma concentrations .
  • Pharmacokinetics : The compound demonstrated excellent oral bioavailability and a long half-life (T1/2 = 10–27.7 hours), supporting its potential for once-daily dosing regimens .

Safety Profile

The safety profile of NITD-609 is promising:

  • Cytotoxicity : No significant cytotoxic effects were observed in human cell lines at concentrations exceeding 10 μM .
  • Cardiotoxicity : Binding assays indicated low risk for cardiotoxicity, with IC50 values >30 μM for hERG channel inhibition .
  • Mutagenicity : NITD-609 was found to lack intrinsic mutagenic activity based on Ames assay results .

Comparative Efficacy Table

CompoundIC50 (nM)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)Mechanism of Action
NITD-6090.5 - 1.4>10 μM>10,000Inhibition of PfATP4
Artemisinin~2VariableVariableHemoglobin digestion pathway
Mefloquine~15High (cardiotoxic)LowHemoglobin digestion pathway

属性

IUPAC Name

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPLPZSUQEDRT-YLVJLNSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NITD-609 Enantiomer
Reactant of Route 2
NITD-609 Enantiomer
Reactant of Route 3
NITD-609 Enantiomer
Reactant of Route 4
NITD-609 Enantiomer
Reactant of Route 5
Reactant of Route 5
NITD-609 Enantiomer
Reactant of Route 6
NITD-609 Enantiomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。